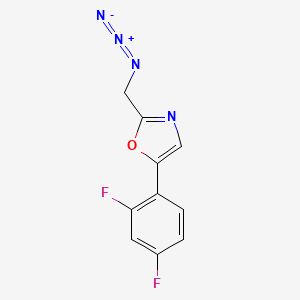

2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole

Vue d'ensemble

Description

The compound “2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, one oxygen atom, and one nitrogen atom. The oxazole ring is substituted with an azidomethyl group at the 2-position and a 2,4-difluorophenyl group at the 5-position .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, followed by substitution at the appropriate positions. The azidomethyl group could potentially be introduced through a nucleophilic substitution reaction, and the 2,4-difluorophenyl group could be introduced through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, with the azidomethyl and 2,4-difluorophenyl groups attached at the 2- and 5-positions, respectively .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azide and fluorine groups, both of which are known to be reactive. The azide group could undergo reactions such as Staudinger reduction or click chemistry, and the fluorine atoms could potentially be displaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the azide and fluorine groups could impact its polarity, solubility, and reactivity .Applications De Recherche Scientifique

Trypanocidal Activity

Oxazole derivatives, similar in structure to 2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole, have demonstrated significant trypanocidal activity. For instance, certain 2,5-diphenyloxazole compounds isolated from the roots of Oxytropis lanata showed potent inhibitory activity against Trypanosoma congolense, which causes African trypanosomosis in animals. Notably, compounds with di- and trihydroxy groups exhibited this activity, highlighting the oxazole ring's potential in developing treatments for parasitic diseases (Banzragchgarav et al., 2016).

Synthesis and Utility

A streamlined synthesis approach for 2-(azidomethyl)oxazoles via a continuous multistep process has been developed, demonstrating the compound's versatility as a building block for nucleophilic displacement reactions. This efficient protocol underscores the synthetic and applicative flexibility of azido oxazoles, serving as foundational components for further chemical transformations (Rossa et al., 2018).

Fluorescent Properties

Research into the synthesis of fluorescent trisubstituted oxazoles, through reactions starting from azides, has led to the creation of compounds with significant fluorescence when the oxazole ring is substituted with aromatic groups. These findings not only provide insights into the chemical behavior of oxazole derivatives but also suggest potential applications in materials science, particularly in the development of new fluorescent molecules (Xie et al., 2017).

Anticancer Research

The structure of oxazoles, including those related to this compound, has been extensively explored for their potential in anticancer research. Oxazole-based compounds, due to their diverse interactions with enzymes and receptors, have been identified as promising candidates in the search for new anticancer drugs. This research highlights the oxazole ring's utility in medicinal chemistry, providing a basis for the development of novel therapeutic agents with anticancer properties (Chiacchio et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of organic light-emitting diodes (oleds), suggesting that the compound may interact with certain light-emitting materials .

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of oleds, where they interact with other materials to produce light .

Biochemical Pathways

Similar compounds have been used in the synthesis of oleds, suggesting that the compound may play a role in the electroluminescence process .

Result of Action

Similar compounds have been used in the synthesis of oleds, suggesting that the compound may contribute to the production of light .

Action Environment

Similar compounds have been used in the synthesis of oleds, suggesting that the compound may be sensitive to certain environmental conditions, such as temperature and light .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(azidomethyl)-5-(2,4-difluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N4O/c11-6-1-2-7(8(12)3-6)9-4-14-10(17-9)5-15-16-13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYZCTVHNPQAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CN=C(O2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azido-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481372.png)

![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine](/img/structure/B1481373.png)

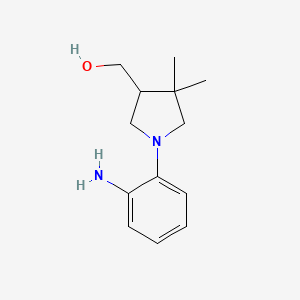

![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481384.png)

![(2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1481391.png)

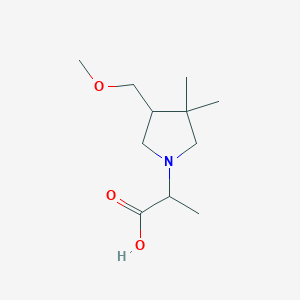

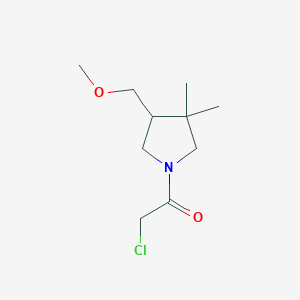

![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1481392.png)